molecular formula C9H10BF3O3 B1418017 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 871332-96-6

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1418017
M. Wt: 233.98 g/mol
InChI Key: ATZRXKHRSOTBAM-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and a carbon atom . It’s often used in laboratory settings .


Molecular Structure Analysis

The molecular formula of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is C9H10BF3O3 . The structure includes a phenyl ring (a six-carbon ring) with an ethoxy group (C2H5O-) and a trifluoromethyl group (CF3) attached .


Chemical Reactions Analysis

Boronic acids, including 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is a crystalline powder . It has a molecular weight of 233.98 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Catalytic Applications

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid and related compounds are utilized in various catalytic processes. For instance, phenylboronic acids are reported as efficient catalysts for dehydrative amidation between carboxylic acids and amines, as demonstrated by Wang, Lu, and Ishihara (2018). This process is crucial for α-dipeptide synthesis, where the ortho-substituent of boronic acid plays a vital role in accelerating amidation (Wang, Lu, & Ishihara, 2018).

Structural and Antimicrobial Studies

Phenylboronic acids, including trifluoromethyl variants, have been extensively studied for their structural and antimicrobial properties. Adamczyk-Woźniak et al. (2021) analyzed (trifluoromethoxy)phenylboronic acids, focusing on their physicochemical, structural, antimicrobial, and spectroscopic characteristics. The introduction of the -OCF3 group significantly influences the acidity of these compounds, with variations depending on the position of the substituent (Adamczyk-Woźniak et al., 2021).

Synthesis of Heterocyclic Compounds

Trifluoromethyl-substituted phenylboronic acids are key precursors in the synthesis of various heterocyclic compounds. Arbačiauskienė et al. (2011) utilized ethyl triflyloxy pyrazole carboxylates, closely related to trifluoromethyl phenylboronic acids, in the synthesis of condensed pyrazoles, demonstrating the importance of these compounds in creating diverse chemical structures (Arbačiauskienė et al., 2011).

Supramolecular Assemblies

Phenylboronic acids, including trifluoromethyl derivatives, are used in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported the formation of supramolecular assemblies due to hydrogen bonding between hetero N-atoms and –B(OH)2 in phenylboronic and 4-methoxyphenylboronic acids (Pedireddi & Seethalekshmi, 2004).

Applications in Nanotechnology

In the field of nanotechnology, phenylboronic acids are employed for their unique properties. Mu et al. (2012) demonstrated the use of phenyl boronic acids grafted onto carbon nanotubes for saccharide recognition, highlighting the potential of these compounds in creating responsive nanomaterials (Mu et al., 2012).

Safety And Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-4-6(9(11,12)13)3-7(5-8)10(14)15/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZRXKHRSOTBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660238
Record name [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid

CAS RN

871332-96-6
Record name B-[3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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